molecular formula C10H10N2O2 B13496783 2-(2-methyl-2H-indazol-5-yl)acetic acid

2-(2-methyl-2H-indazol-5-yl)acetic acid

Cat. No.: B13496783
M. Wt: 190.20 g/mol
InChI Key: AQXQZMXOECXDHB-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-indazol-5-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group at the 2-position and an acetic acid moiety at the 5-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2H-indazol-5-yl)acetic acid can be achieved through various methodsTransition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of indazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-indazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-methyl-2H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives have been shown to inhibit protein kinase B/Akt, which plays a crucial role in cell survival and proliferation . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-methyl-2H-indazol-5-yl)acetic acid include other indazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(2-methylindazol-5-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-6-8-4-7(5-10(13)14)2-3-9(8)11-12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

AQXQZMXOECXDHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CC(=O)O

Origin of Product

United States

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